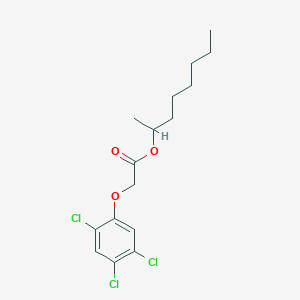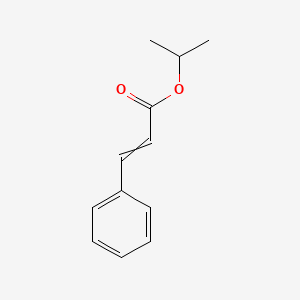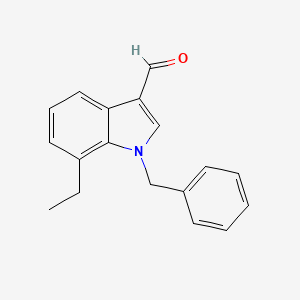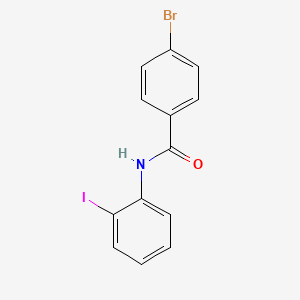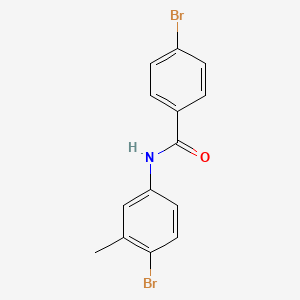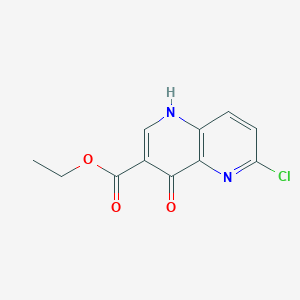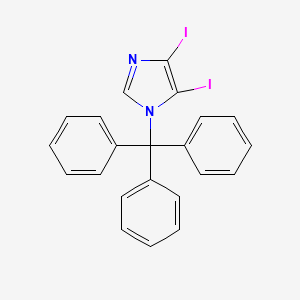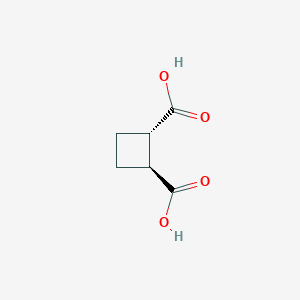
(1S,2S)-cyclobutane-1,2-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-cyclobutane-1,2-dicarboxylic acid: is an organic compound with the molecular formula C₆H₈O₄. It is a stereoisomer of 1,2-cyclobutanedicarboxylic acid, characterized by the trans configuration of the carboxyl groups on the cyclobutane ring. This compound is notable for its puckered cyclobutane ring structure, which contributes to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions: (1S,2S)-cyclobutane-1,2-dicarboxylic acid can be synthesized through various methods. One common approach involves the isomerization of the cis isomer to the trans form by heating in concentrated hydrochloric acid at 190°C . Another method includes the photocycloaddition of trans-cinnamic acid, followed by thermocleavage .
Industrial Production Methods: Industrial production methods for trans-1,2-cyclobutanedicarboxylic acid are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including crystallization and purification steps to obtain the desired trans isomer .
化学反应分析
Types of Reactions: (1S,2S)-cyclobutane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The carboxyl groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts are employed for substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Esters or amides.
科学研究应用
(1S,2S)-cyclobutane-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various cyclobutane derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of trans-1,2-cyclobutanedicarboxylic acid involves its interaction with molecular targets through its carboxyl groups. These interactions can lead to various chemical transformations, depending on the reaction conditions and reagents used. The puckered cyclobutane ring structure also influences its reactivity and stability .
相似化合物的比较
cis-1,2-Cyclobutanedicarboxylic acid: The cis isomer of 1,2-cyclobutanedicarboxylic acid, which has different spatial arrangement of carboxyl groups.
1,1-Cyclobutanedicarboxylic acid: A compound with carboxyl groups on the same carbon atom, leading to different chemical properties.
Cyclobutanecarboxylic acid: A simpler derivative with only one carboxyl group on the cyclobutane ring.
Uniqueness: (1S,2S)-cyclobutane-1,2-dicarboxylic acid is unique due to its trans configuration, which imparts distinct chemical reactivity and stability compared to its cis isomer and other cyclobutane derivatives. The puckered ring structure also contributes to its unique properties and applications .
属性
分子式 |
C6H8O4 |
|---|---|
分子量 |
144.12 g/mol |
IUPAC 名称 |
(1S,2S)-cyclobutane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C6H8O4/c7-5(8)3-1-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4-/m0/s1 |
InChI 键 |
SUSAGCZZQKACKE-IMJSIDKUSA-N |
SMILES |
C1CC(C1C(=O)O)C(=O)O |
手性 SMILES |
C1C[C@@H]([C@H]1C(=O)O)C(=O)O |
规范 SMILES |
C1CC(C1C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


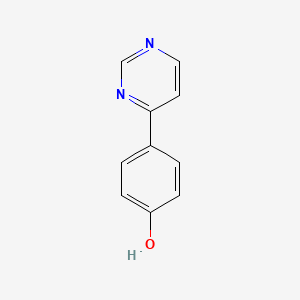
![Diethyl-[2-(3-hydroxypropoxy)ethyl]-methylazanium;methane;chloride](/img/structure/B1632683.png)
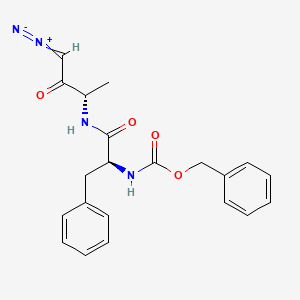
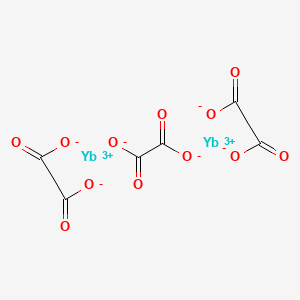
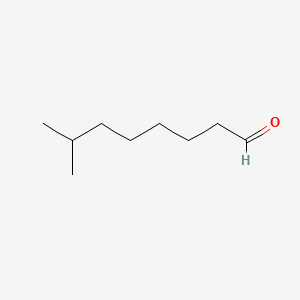
![7-[3-Hydroxy-2-(3-hydroxyoctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B1632688.png)
